Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone
Description
Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone is a synthetic small-molecule compound characterized by a benzothiazole core linked to a piperidine scaffold modified with a 4-chlorobenzyloxymethyl group. The benzothiazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in targeting enzymes and receptors such as kinases and G protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c22-18-4-1-15(2-5-18)12-26-13-16-7-9-24(10-8-16)21(25)17-3-6-19-20(11-17)27-14-23-19/h1-6,11,14,16H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBYBKDFUSWJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the chlorobenzyl group via an etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors involved in key biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cell signaling and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs identified in the provided evidence (), focusing on structural variations, pharmacological implications, and functional group contributions.
Table 1: Structural Comparison
Key Findings
Benzothiazole vs. Pyrimidine Cores :
- The target compound’s benzothiazole core is associated with GPCR modulation, whereas pyrimidine-containing analogs (e.g., 354126-20-8) are more likely to interact with kinases or nucleotide-binding proteins due to their planar, electron-rich structures .
In contrast, the morpholine-carboxamide in 65373-29-7 introduces polarity, improving aqueous solubility but possibly reducing membrane permeability . Thioether (S-linkage) in 65373-29-7 vs. ether (O-linkage) in the target compound: Thioethers are less metabolically stable due to susceptibility to oxidation, which may shorten half-life compared to ethers .
Piperidine Modifications: The target compound’s piperidine is substituted with a flexible oxymethyl group, allowing adaptive binding to GPCR pockets.
Biological Activity
Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.
Structural Overview
The compound features a benzothiazole core , a piperidine ring , and a chlorobenzyl group , which collectively contribute to its unique biological properties. The structural formula can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including the compound , as effective anticancer agents. A notable study synthesized various benzothiazole compounds and evaluated their effects on cancer cell lines such as A431 and A549.
Key Findings:
- The compound exhibited significant inhibition of cell proliferation in multiple cancer cell lines.
- It induced apoptosis and cell cycle arrest at concentrations of 1, 2, and 4 μM.
- Mechanistic studies revealed that the compound downregulated pro-inflammatory cytokines like IL-6 and TNF-α, which are often elevated in tumor environments .
Table 1: Anticancer Activity Results
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 2.5 | Apoptosis induction |
| B7 | A549 | 3.0 | Cell cycle arrest |
| Reference | Doxorubicin | 0.5 | DNA intercalation |
2. Anti-inflammatory Activity
Benzothiazole derivatives have shown promise in reducing inflammation, which is a critical aspect of various diseases, including cancer. The compound was tested for its ability to inhibit inflammatory markers.
Key Findings:
- The compound significantly reduced levels of IL-6 and TNF-α in treated cells.
- In vivo studies demonstrated a reduction in swelling and pain in animal models of inflammation .
3. Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives are well-documented, with several compounds demonstrating efficacy against various bacterial strains.
Key Findings:
- The compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Structure-activity relationship (SAR) studies indicated that modifications to the benzothiazole moiety could enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| B7 | Staphylococcus aureus | 12 μg/mL |
| B7 | Escherichia coli | 15 μg/mL |
| Standard | Ampicillin | 8 μg/mL |
Research Case Studies
Several case studies have been published that further elucidate the biological activity of benzothiazole derivatives:
- Study on Antitumor Efficacy : A study involving the compound demonstrated its ability to reduce tumor size in xenograft models by promoting apoptosis through caspase activation pathways.
- Inflammatory Response Modulation : Another research effort showed that treatment with the compound led to a significant decrease in inflammatory cell infiltration in tissue samples from animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
